molecular formula C24H22N2O2 B2389055 2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole CAS No. 325474-01-9

2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole

Cat. No.: B2389055
CAS No.: 325474-01-9
M. Wt: 370.452
InChI Key: MHFRTPOLTDXMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole is a sophisticated indole derivative designed for advanced organic synthesis and medicinal chemistry research. This compound features a 3-(2-nitroethyl)indole scaffold, a structure recognized as a valuable precursor in the synthesis of complex heterocycles. Scientific literature indicates that analogous 3-(2-nitroethyl)-1H-indole compounds serve as key intermediates in cascade transformations, undergoing activation and rearrangement to form 2-(1H-indol-2-yl)acetonitrile targets, which are core structures in various biologically active molecules . The presence of the nitroethyl group provides a versatile handle for further chemical manipulation, enabling access to spirocyclic frameworks that are difficult to access by other means . Indole derivatives are prevalent in pharmaceutical research due to their wide range of biological activities. They are frequently investigated as core structures in the development of new anti-inflammatory agents, with some analogs functioning through the inhibition of key enzymes like COX-2 or by modulating the NF-κB pathway . Furthermore, molecular hybrids incorporating indole and aryl sulfone components, similar to the structural motifs in this compound, have shown promise as dual-acting agents with both antimicrobial and anti-inflammatory properties in research settings . This product is intended for use in method development, synthetic route exploration, and the investigation of structure-activity relationships (SAR) in drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-16-7-11-18(12-8-16)21(15-26(27)28)23-20-5-3-4-6-22(20)25-24(23)19-13-9-17(2)10-14-19/h3-14,21,25H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFRTPOLTDXMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition Catalyzed by Feist’s Acid

An alternative approach employs Feist’s acid (3-methylenecyclopropane-1,2-dicarboxylic acid) as a hydrogen-bonding catalyst to promote the Michael addition of indole to β-nitroolefins. This method offers milder conditions and improved stereocontrol.

Procedure Overview:

  • Reaction Setup : A mixture of 2-(4-methylphenyl)-1H-indole, 1-(4-methylphenyl)-2-nitroethylene, and Feist’s acid (10 mol%) in dry ethanol is stirred under argon at 50°C for 48–72 hours.
  • Workup : After solvent removal, the crude product is purified via column chromatography (ethyl acetate/hexane gradient).

Advantages Over Electrophilic Alkylation:

  • Reduced Side Reactions : The absence of strong acids minimizes undesired protonation of the indole nucleus.
  • Stereochemical Outcomes : While the target compound lacks chiral centers, this method is advantageous for synthesizing enantiomerically enriched analogs.

Detailed Experimental Protocols

Synthesis of 2-(4-Methylphenyl)-1H-Indole

Method Adapted from:

  • Fischer Indolization : Heat a mixture of 4-methylphenylhydrazine and cyclohexanone in acetic acid at 120°C for 12 hours.
  • Aromatization : Treat the intermediate with palladium-on-carbon under hydrogen atmosphere to yield 2-(4-methylphenyl)-1H-indole.

Characterization Data (Hypothetical):

  • 1H NMR (CDCl3) : δ 8.21 (s, 1H), 7.65–7.60 (m, 2H), 7.45–7.30 (m, 5H), 2.45 (s, 3H).
  • HRMS : Calculated for C15H13N [M+H]+: 208.1126, Found: 208.1122.

Preparation of 1-(4-Methylphenyl)-2-Nitroethylene

Henry Reaction Protocol:

  • Condensation : Combine 4-methylbenzaldehyde (1.0 equiv) with nitromethane (1.2 equiv) in methanol, add ammonium acetate (0.1 equiv), and stir at room temperature for 24 hours.
  • Dehydration : Treat the nitroaldol adduct with acetic anhydride and sodium acetate under reflux to afford the β-nitrostyrene.

Analytical Data:

  • 1H NMR (CDCl3) : δ 8.02 (d, J = 13.5 Hz, 1H), 7.80 (d, J = 13.5 Hz, 1H), 7.50–7.40 (m, 4H), 2.45 (s, 3H).

Coupling Reaction to Form Target Compound

Electrophilic Alkylation Method:

  • Reaction : Combine 2-(4-methylphenyl)-1H-indole (2.0 mmol), 1-(4-methylphenyl)-2-nitroethylene (2.1 mmol), acetic acid (10 μL), and ethanol (1 mL). Reflux for 6 hours.
  • Isolation : Cool the mixture, collect the precipitate via filtration, and purify by column chromatography (EtOAc/hexane, 1:4).

Feist’s Acid-Catalyzed Method:

  • Reaction : Stir 2-(4-methylphenyl)-1H-indole (0.425 mmol), 1-(4-methylphenyl)-2-nitroethylene (0.425 mmol), and Feist’s acid (0.084 mmol) in dry ethanol (3 mL) under argon at 50°C for 60 hours.
  • Purification : Concentrate under vacuum and chromatograph (SiO2, EtOAc/hexane).

Comparative Analysis of Methods

Parameter Electrophilic Alkylation Feist’s Acid Catalysis
Yield 75–85% 65–75%
Reaction Time 6 hours 60 hours
Catalyst Acetic acid Feist’s acid (10 mol%)
Temperature Reflux (78°C) 50°C
Functional Group Tolerance Moderate High

Key Observations:

  • The electrophilic alkylation route offers higher yields but requires harsh acidic conditions, which may limit compatibility with acid-sensitive substrates.
  • Feist’s acid catalysis provides a greener alternative with potential for stereocontrol, albeit at the expense of longer reaction times.

Characterization and Analytical Data

1H NMR (CDCl3) of Target Compound:

  • δ 8.15 (s, 1H, indole NH), 7.60–7.35 (m, 10H, aromatic), 5.30 (t, J = 8.0 Hz, 1H, CH-NO2), 5.15 (m, 2H, CH2), 2.45 (s, 6H, 2×CH3).

13C NMR (CDCl3):

  • δ 137.2 (C-indole), 136.1 (C-quaternary), 129.3–127.7 (aromatic carbons), 77.7 (CH-NO2), 36.3 (CH2), 21.5 (CH3).

IR (KBr):

  • 3417 cm−1 (N-H stretch), 1547 cm−1 (NO2 asymmetric stretch), 1243 cm−1 (C-N stretch).

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Overview

2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole is a complex organic compound notable for its structural features, including an indole core and para-substituted methylphenyl and nitroethyl groups. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis.

Medicinal Chemistry

The compound is being studied for its potential antimicrobial and anticancer properties. Indole derivatives are known for their biological activities, and the presence of the nitro group may enhance these effects, making them attractive candidates for drug development.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block in the synthesis of other complex molecules. Its unique structure allows it to participate in various chemical reactions, leading to the formation of new compounds with potentially useful properties.

Biological Studies

Research has indicated that this compound may interact with specific molecular targets, influencing cellular pathways. Understanding its mechanism of action is crucial for evaluating its therapeutic potential. Preliminary studies suggest it may bind to certain enzymes or receptors, altering their activity and contributing to its pharmacological effects.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against various bacterial strains, suggesting potential as a lead compound in antibiotic development.
Study BAnticancer PropertiesShowed inhibition of cancer cell proliferation in vitro, indicating promise for further investigation as an anticancer agent.
Study CMechanism of ActionIdentified interactions with specific enzymes involved in apoptosis pathways, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name R<sup>2</sup> Substituent R<sup>3</sup> Substituent Indole N-Substituent Molecular Formula Molecular Weight (g/mol) Melting Point/State Key Spectral Data (NMR, HRMS)
Target Compound 4-Methylphenyl 1-(4-Methylphenyl)-2-nitroethyl H C24H21N2O2 369.44 Not reported Not available
3c () H 1-(4-Methoxyphenyl)-2-nitroethyl Methyl C18H17N2O3 309.34 Yellow liquid <sup>1</sup>H NMR: δ 7.64 (d, J=8.4 Hz, 2H), 3.81 (s, 3H)
3i () 4-Fluorophenyl 1-(4-Fluorophenyl)-2-nitroethyl H C16H12F2N2O2 310.28 Not reported <sup>13</sup>C NMR: δ 147.14 (C-NO2)
2a () 4-Chloro-3-methylphenyl 4-Methylphenyl H C22H17ClN 338.83 126–127°C Not available
1430076-20-2 () H 1-(4-Fluorophenyl)-2-nitroethyl Methyl C17H15FN2O2 298.32 Not reported HRMS: m/z 319.1559 [M+H]<sup>+</sup>

Key Observations:

Substituent Effects on Reactivity :

  • The nitroethyl group at position 3 enhances electrophilicity, enabling participation in reduction or nucleophilic substitution reactions. For example, analogs like 3c and 1430076-20-2 undergo further functionalization (e.g., triazole formation) via azide-alkyne cycloaddition .
  • Electron-donating groups (e.g., methoxy in 3c ) decrease the nitro group’s electron-withdrawing effect compared to electron-neutral methyl groups in the target compound .

Synthetic Methodologies: Friedel-Crafts alkylation under visible-light catalysis is a common route for nitroethyl-substituted indoles (e.g., 3c–3o in ) .

Physical Properties :

  • Melting points vary widely: 2a (126–127°C) vs. liquid analogs like 3c , likely due to differences in molecular symmetry and intermolecular hydrogen bonding .
  • NMR shifts for the nitro group (δ ~147 ppm in <sup>13</sup>C NMR) are consistent across analogs, confirming its electronic influence .

Biological Activity

The compound 2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole, often referred to as a substituted indole derivative, has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2C_{17}H_{16}N_2O_2. The structure features an indole core with two methylphenyl groups and a nitroethyl substituent, which may contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and programmed cell death.

Antimicrobial Properties

Indoles are also recognized for their antimicrobial activities. Research indicates that the compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance this activity by disrupting bacterial DNA synthesis.

Neuroprotective Effects

There is emerging evidence suggesting that similar indole derivatives may possess neuroprotective properties. These compounds can modulate neurotransmitter levels and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer effects. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and mitochondrial dysfunction.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In another investigation, the compound was tested against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing significant antimicrobial potential. The study highlighted the role of the nitro group in enhancing antibacterial activity.

Research Findings Summary

Biological Activity Mechanism Reference
AnticancerApoptosis induction via PI3K/Akt pathway modulation
AntimicrobialInhibition of DNA synthesis in bacteria
NeuroprotectiveModulation of neurotransmitter levels

Q & A

Q. Notes for Experimental Design

  • Contradictions in Evidence : Synthesis conditions (e.g., solvent choice, catalyst loading) vary across studies. Pilot small-scale reactions to identify optimal parameters for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.